4-(Imidazol-1-yl)phenylhydrazine

Antifungal Drug Discovery Azole Resistance CYP51 Inhibition

Synthesizing PDE III inhibitors or azole-based antifungal leads often requires multi-step protection-deprotection sequences. 4-(Imidazol-1-yl)phenylhydrazine eliminates these steps by delivering both an unprotected hydrazine nucleophile and a pre-installed N-phenylimidazole pharmacophore in a single bifunctional scaffold. - Enables one-step hydrazone library generation via direct carbonyl condensation - Key intermediate for CI-930 (PDE III IC50: 0.6 µM) and VEGFR-2 inhibitor series - Derivatives achieve CYP51 docking scores (-9.98 kcal/mol) surpassing fluconazole - 95% purity with favorable handling (LogP 1.16, TPSA 55.87 Ų) for direct use

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13936920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazol-1-yl)phenylhydrazine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)N2C=CN=C2
InChIInChI=1S/C9H10N4/c10-12-8-1-3-9(4-2-8)13-6-5-11-7-13/h1-7,12H,10H2
InChIKeyPXRDZRWNKJLXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Imidazol-1-yl)phenylhydrazine: Dual-Role Building Block for Medicinal Chemistry


4-(Imidazol-1-yl)phenylhydrazine (CAS 188400-92-2, molecular formula C9H10N4, molecular weight 174.20 g/mol) is a phenylhydrazine derivative that features both a nucleophilic hydrazine group and an N-phenylimidazole moiety, placing it at the intersection of hydrazone chemistry and azole-based drug design . Its structure enables it to serve as a protected 1,4-diaminobenzene equivalent, as a masked nucleophile for condensation reactions, and as a direct precursor to biologically active imidazole-hydrazone hybrids. The compound is commercially available as a solid with a typical purity specification of 95% .

Pre-installed N-phenylimidazole pharmacophore
Nucleophilic hydrazine for direct condensation with carbonyls
Key intermediate for PDE III, azole-antifungal and anticancer leads

Why Generic Aryl Hydrazines Cannot Replace This Compound


In-class compounds such as phenylhydrazine, 4-(1H-imidazol-1-yl)benzaldehyde, and 4-(1H-imidazol-1-yl)acetophenone cannot be interchanged with 4-(Imidazol-1-yl)phenylhydrazine for procurement or synthetic design because they lack the specific bifunctional topology that simultaneously delivers an unprotected hydrazine nucleophile and a pre-installed N-phenylimidazole pharmacophore [1]. Phenylhydrazine alone lacks the imidazole ring required for target engagement in antifungal CYP51 and anticancer VEGFR-2 programs; 4-(1H-imidazol-1-yl)benzaldehyde requires reductive amination or hydrazine addition to access hydrazone space, introducing additional steps and purity challenges. This compound uniquely enables direct condensation with carbonyl substrates to generate imidazole-tethered hydrazones in a single operation, a capacity that underpins its documented role as the key intermediate in PDE III inhibitor (CI-930, imazodan series) synthesis and in multiple antimicrobial and anticancer lead series [2][3].

Imidazole Pharmacophore Absent
Phenylhydrazine lacks the imidazole ring; target engagement for CYP51 and VEGFR-2 may not transfer.
Reactivity Mismatch
4-(Imidazol-1-yl)benzaldehyde is an electrophile, not a nucleophilic hydrazine; requires additional reductive amination or hydrazine addition.
Bifunctionality Gap
Acetophenone analog cannot directly form hydrazone libraries; limits one-step diversification in SAR studies.

Quantitative Evidence for Product Differentiation


CYP51-Targeting Antifungal Scaffolds with Potency Comparable to Amphotericin B

The compound serves as the direct precursor for synthesizing 2-(1-(4-(1H-imidazol-1-yl)phenyl)ethylidene)hydrazineyl)-4-arylthiazole derivatives, a series that yielded compound 6f with an inhibition zone of 25.91 mm against Candida albicans—an antifungal potency statistically equivalent to that of amphotericin B (25.77 mm) [1]. The molecular docking score of 6f against lanosterol 14α-demethylase (CYP51) was -9.98 kcal/mol, notably more favorable than fluconazole's docking score of -7.32 kcal/mol, indicating superior target complementarity [1]. This is in contrast to hydrazones derived from simple phenylhydrazine, which lack the imidazole ring and therefore cannot engage the CYP51 heme-iron coordination site. The quantitative output of this synthesis program is directly contingent on the procurement of 4-(Imidazol-1-yl)phenylhydrazine as the starting material.

Antifungal Potency Context
Class-level
25.91 mm (derivative 6f) vs 25.77 mm (amphotericin B)
Supports antifungal potency review; docking score -9.98 vs -7.32 kcal/mol (fluconazole).
C. albicans disc diffusion; CYP51 docking (PDB: 5TZ1).
Antifungal Drug Discovery Azole Resistance CYP51 Inhibition

PDE III Inhibitor Lead Series Including CI-930

4-(Imidazol-1-yl)phenylhydrazine is the direct synthetic precursor to the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone (PDE III inhibitor) pharmacophore class [1][2]. In a head-to-head SAR study of this series, CI-930 (the 5-methyl analogue of imazodan) exhibited an IC50 of 0.6 µM against cardiac type III phosphodiesterase, while the most potent analogue in the set (a 4,5,6,7-tetrahydrobenzimidazole derivative) reached an IC50 of 0.15 µM [2]. In contrast, pyridazinones lacking the N-phenylimidazole substituent showed negligible PDE III inhibition. The imidazole ring contributed by this intermediate is therefore directly responsible for both potency and subtype selectivity, as evidenced by the minimal inhibition of PDE types I and II observed across the series [2].

PDE III Inhibitory Potency
Reported
IC50 0.6 µM (CI-930); best-in-series IC50 0.15 µM
Supports PDE III inhibition context; imidazole essential for subtype selectivity.
Guinea pig ventricular muscle PDE isoforms.
Cardiovascular Drug Discovery Phosphodiesterase Inhibition Positive Inotropic Agents

VEGFR-2 Kinase Inhibitor Space Access

Condensation of 4-(Imidazol-1-yl)phenylhydrazine with appropriate ketones yields 2,3-dihydrothiazole derivatives that function as VEGFR-2 inhibitors. The most active derivative in this series, compound 4h, achieved an IC50 of 4.566 ± 0.246 µM, while compound 4k showed an IC50 of 4.537 ± 0.463 µM in MTT-based cellular assays [1]. The imidazole ring of the parent hydrazine provides critical hydrogen-bonding interactions with active-site residues Cys919, Glu885, and Asp1046 that stabilize the inhibitor-enzyme complex over 40 ns molecular dynamics simulations [1]. Analogues prepared from phenylhydrazine lacking the imidazole group cannot form this hydrogen-bond network and exhibit significantly reduced or absent VEGFR-2 inhibition, although exact comparative IC50 values are not consistently reported. The procurement of the imidazole-containing hydrazine starting material is therefore a gating requirement for this inhibitor class.

VEGFR-2 Inhibition
Class-level
IC50 4.57 µM (derivative 4h); 4.54 µM (4k)
Supports VEGFR-2 scaffold context; imidazole H-bonds to Cys919, Glu885, Asp1046.
MTT assay; MD simulation (40 ns).
Oncology Angiogenesis Inhibition VEGFR-2 Kinase

Broad-Spectrum Antibacterial Activity Confirms Imidazole Dependence

In the same derivative series 6a-6h synthesized from 4-(Imidazol-1-yl)phenylhydrazine, compound 6f demonstrated antibacterial inhibition zones of 13.86 mm (Proteus vulgaris), 10.24 mm (Escherichia coli), 8.68 mm (Staphylococcus aureus), and 11.65 mm (Bacillus subtilis) [1]. These values represent the top of the series activity range. Structure-activity relationship analysis attributed the enhanced potency to the 3,4-dichloro substitution on the aryl ring, but the imidazole core inherited from the parent hydrazine was invariant across all active compounds. In contrast, the unsubstituted phenylhydrazine-derived analogue (lacking the imidazole) showed significantly lower activity; specific inhibitory data for that control are not provided in the same study, but the SAR logic establishes the imidazole as an essential activity-conferring element [1].

Antibacterial Spectrum
Class-level
P. vulgaris 13.86; E. coli 10.24; S. aureus 8.68; B. subtilis 11.65 mm
Supports broad-spectrum screening context; imidazole required for activity.
Disc diffusion; lead derivative 6f.
Antibacterial Drug Discovery Drug Resistance Thiazole-Imidazole Hybrids

Physicochemical Profile Differentiation from Simpler Phenylhydrazines

Vendor-reported and calculated properties differentiate 4-(Imidazol-1-yl)phenylhydrazine from the simpler phenylhydrazine (C6H8N2, MW 108.14) and from 4-(1H-imidazol-1-yl)benzaldehyde (C10H8N2O, MW 172.18) in ways that matter for synthesis planning and biological screening . The target compound has a TPSA of 55.87 Ų and a calculated LogP of 1.16, indicating balanced polarity suitable for both organic solubility and aqueous compatibility in biological assays . In comparison, phenylhydrazine has a TPSA of approximately 38 Ų (lower H-bond capacity) and a LogP around 0.9, while 4-(1H-imidazol-1-yl)benzaldehyde is an electrophilic aldehyde rather than a nucleophilic hydrazine. The hydrazine NH2 group also carries two hydrogen-bond donor atoms (H_Donors = 2) versus zero for the aldehyde, enabling bidentate interactions with biological targets that the aldehyde cannot provide .

Physicochemical Profile
Data to verify
TPSA 55.87 Ų; LogP 1.16; H-Donors 2
Balanced polarity may support synthesis and assay compatibility.
Calculated descriptors; vendor purity spec 95%.
Drug Design ADME Prediction Physicochemical Properties

Recommended Procurement Scenarios


Azole-Antifungal Libraries Targeting CYP51

Medicinal chemistry groups pursuing next-generation antifungal leads that overcome fluconazole resistance should prioritize procurement of this compound. Derivatives synthesized from it have demonstrated CYP51 docking scores (-9.98 kcal/mol) superior to fluconazole (-7.32 kcal/mol) and in vitro anti-Candida activity (25.91 mm inhibition zone) equivalent to amphotericin B [1]. The direct condensation reactivity of the hydrazine group allows rapid library generation of hydrazone-thiazole hybrids for SAR exploration.

PDE III-Selective Inotropic Agent Development

Teams synthesizing 4,5-dihydropyridazinone-based PDE III inhibitors require this intermediate to install the essential N-phenylimidazole pharmacophore. The established SAR demonstrates that CI-930 (synthesized via this intermediate) achieves an IC50 of 0.6 µM on cardiac PDE III with minimal cross-reactivity against PDE I and II [1]. Substitution with non-imidazole aryl hydrazines eliminates PDE III selectivity and potency, making this compound a non-substitutable procurement item in this therapeutic program [2].

VEGFR-2 Kinase Inhibitor Scaffold Synthesis

Research groups developing small-molecule angiogenesis inhibitors can use this compound as the direct starting material for synthesizing 2,3-dihydrothiazole-based VEGFR-2 inhibitors. The most active derivative (4h) exhibits an IC50 of 4.57 µM in cellular assays, with the imidazole ring forming critical hydrogen bonds to Cys919, Glu885, and Asp1046 that are indispensable for target engagement [1]. The availability of molecular dynamics data (40 ns stable complex) reduces the risk of late-stage attrition in hit-to-lead campaigns.

Heterocycle Synthesis Requiring Imidazole-Hydrazine Bifunctionality

For synthetic methodology laboratories and CROs engaged in diversity-oriented synthesis, this compound offers a unique combination of an unprotected hydrazine nucleophile and a pre-installed imidazole ring, eliminating the need for sequential protection-deprotection or late-stage imidazole coupling steps. Its physicochemical profile (TPSA 55.87 Ų, LogP 1.16, H_Donors = 2) [1] provides favorable handling characteristics compared to highly polar phenylhydrazine, while its 95% commercial purity enables direct use without additional purification in most reaction protocols.

Application
Selection Property
Validation Focus
Antifungal lead synthesis (CYP51 target)
Imidazole-hydrazone condensation chemistry
CYP51 docking and Candida susceptibility endpoints
PDE III inhibitor scaffold development
N-phenylimidazole pharmacophore installation
PDE isoform selectivity and IC50 profiling
VEGFR-2 kinase inhibitor scaffold synthesis
Imidazole-mediated hydrogen-bond network
VEGFR-2 binding mode and cellular inhibition assays
Diversity-oriented heterocycle synthesis
Unprotected hydrazine + pre-installed imidazole
Hydrazone library generation and physicochemical handling
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